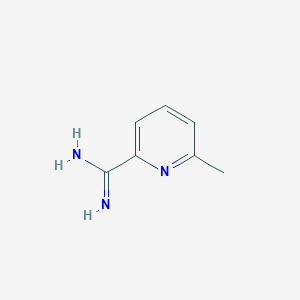

6-Methylpicolinimidamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 6-Methylpicolinimidamide involves several chemical reactions. For instance, one method involves the use of hydrogen chloride in tetrahydrofuran, diethyl ether, and water . Another method uses sodium methylate in methanol and ethyl acetate . The reaction conditions and yield vary depending on the specific method used .

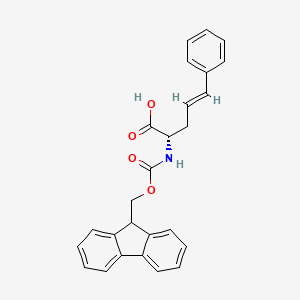

Molecular Structure Analysis

The molecular structure of 6-Methylpicolinimidamide is represented by the InChI string InChI=1S/C7H9N3.ClH/c1-5-3-2-4-6 (10-5)7 (8)9;/h2-4H,1H3, (H3,8,9);1H . The Canonical SMILES representation is CC1=NC (=CC=C1)C (=N)N.Cl .

Physical And Chemical Properties Analysis

6-Methylpicolinimidamide has a molecular weight of 171.63 g/mol . It has 3 hydrogen bond donors and 2 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 171.0563250 g/mol . The topological polar surface area is 62.8 Ų .

Applications De Recherche Scientifique

Molecular Biology

6-Methylpicolinimidamide: is utilized in molecular biology for the stabilization of nucleic acids during the amplification and transcription processes. It enhances the specificity of polymerase chain reactions (PCR) by reducing non-specific binding .

Biotechnology

In biotechnology, this compound plays a crucial role in enzyme immobilization, which is essential for industrial processes such as biofuel production and waste treatment. It helps in creating more stable enzyme complexes that can withstand harsh industrial conditions .

Biomedical Sciences

6-Methylpicolinimidamide: has applications in the development of biomedical polymers. These polymers are used for therapeutic medicine delivery, disease detection and diagnosis, biosensing, regenerative medicine, and disease treatment .

Environmental Sciences

This chemical is significant in environmental sciences, particularly in the development of picotechnology. It aids in the creation of materials with extended surface area and improved electrical, chemical, optical, and mechanical properties, surpassing those of nanomaterials .

Pharmaceuticals

In pharmaceuticals, 6-Methylpicolinimidamide is involved in drug delivery systems. It contributes to the microencapsulation of drugs, enhancing their solubility and enabling sustained release, which is vital for improving drug efficacy .

Proteomics

The compound is used in proteomics to facilitate the separation of proteins for analysis. It can act as a stabilizing agent during the electrophoresis and mass spectrometry processes, ensuring the integrity of protein samples .

Cell Culturing

6-Methylpicolinimidamide: is beneficial in cell culturing, where it can be used as an additive to culture media to promote cell growth and prevent contamination, thereby maintaining the sterility of cell cultures .

Tissue Dissociation

Lastly, it finds its application in tissue dissociation processes. It helps in the enzymatic breakdown of tissues into single cells, which is a critical step in various research and clinical applications, such as cell therapy and regenerative medicine .

Propriétés

IUPAC Name |

6-methylpyridine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-5-3-2-4-6(10-5)7(8)9/h2-4H,1H3,(H3,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZYALZCFPRXAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylpicolinimidamide | |

CAS RN |

190004-35-4 | |

| Record name | 6-Methyl-pyridine-2-carboxamidine; hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

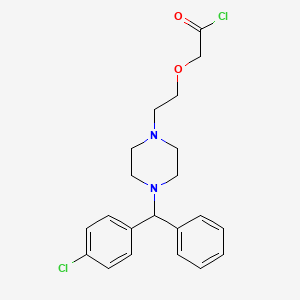

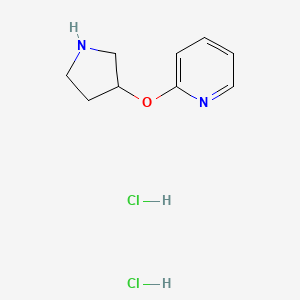

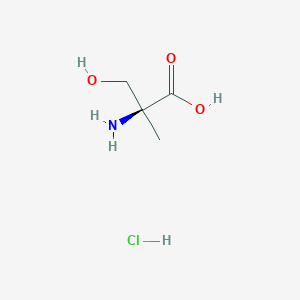

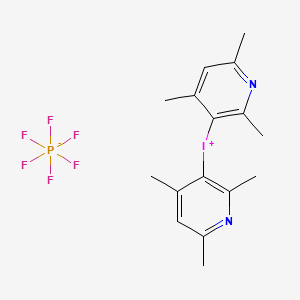

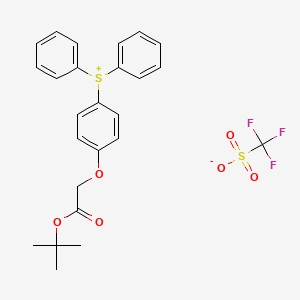

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.